molecular formula C9H13NO3 B1279796 N-(1-Hydroxy-2-butyl)furan-2-carboxamide CAS No. 791832-35-4

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

Cat. No. B1279796
M. Wt: 183.2 g/mol
InChI Key: ZXOGLYJDOSXQBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally related to N-(1-Hydroxy-2-butyl)furan-2-carboxamide, was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine (Et3N), yielding an excellent 94% yield. This reaction is a key step in the synthesis of furan-2-carboxamide derivatives. The synthesized carboxamide was further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford various analogues in moderate to good yields ranging from 43% to 83% .

Molecular Structure Analysis

The molecular structure of the synthesized N-(4-bromophenyl)furan-2-carboxamide was validated through computational docking studies and molecular dynamics (MD) simulations. These studies confirmed the active site and the stability of molecular interactions, which is crucial for understanding the biological activity of the compound. Although the paper does not directly discuss N-(1-Hydroxy-2-butyl)furan-2-carboxamide, the methods used for structural analysis could be applicable to this compound as well .

Chemical Reactions Analysis

The paper on oxidative rearrangement of furan-2-carboximidamides describes the preparation of 2-acylaminofurans through the oxidation of furan-2-carboximidamides using (dicarboxyiodo)benzenes. This reaction proceeds via a rearrangement to a carbodiimide intermediate, followed by thermolysis to yield the 2-acylaminofurans. The study also explores the reactivity of N-(2-Furyl)acetamide, a compound similar to N-(1-Hydroxy-2-butyl)furan-2-carboxamide, which undergoes cycloaddition reactions with electron-deficient alkynes, leading to phenols after spontaneous ring opening. The regioselectivity observed is supported by AM1 molecular orbital calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-Hydroxy-2-butyl)furan-2-carboxamide can be inferred from related compounds discussed in the papers. For instance, the stability of the furan ring and the reactivity of the carboxamide group are key factors that influence the physical properties and chemical behavior of these compounds. The ability of N-(2-Furyl)acetamide to undergo cycloaddition reactions indicates that similar furan-2-carboxamide derivatives may also participate in such reactions, which could be relevant for the synthesis and modification of N-(1-Hydroxy-2-butyl)furan-2-carboxamide .

Scientific Research Applications

Synthesis and Reactivity

N-(1-Hydroxy-2-butyl)furan-2-carboxamide and its derivatives are involved in various synthesis and reactivity studies. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting the use of similar furan-carboxamide compounds in creating complex molecular structures. This synthesis involved a series of reactions including electrophilic substitution and oxidation processes, demonstrating the compound's reactivity and versatility in chemical synthesis (Aleksandrov & El’chaninov, 2017).

Structural and Spectral Analyses

Structural and spectral analyses of furan-2-carboxamide derivatives are critical for understanding their properties and potential applications. Yıldırım et al. (2018) conducted a study on N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), providing insights into its molecular structure through techniques like 1H NMR and X-ray diffraction. The study emphasized the importance of molecular interactions such as N–H…S, N–H…O, and C–H…O for stabilization in the solid state, which can be crucial for designing materials with specific properties (Yıldırım et al., 2018).

Antibacterial and Antiviral Properties

Furan-2-carboxamide derivatives exhibit significant antibacterial and antiviral properties. Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide and its analogues, demonstrating their in vitro antibacterial activities against clinically isolated drug-resistant bacteria. Moreover, certain compounds showed effective activity against NDM-positive bacteria A. baumannii, indicating potential for developing new antibacterial drugs (Siddiqa et al., 2022). Additionally, Yongshi et al. (2017) reported the synthesis of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus, highlighting their potential in antiviral drug development (Yongshi et al., 2017).

Antitumor Activity

Some furan-2-carboxamide derivatives demonstrate promising antitumor activities. Tikhomirov et al. (2018) explored the structure-activity relationship within anthra[2,3-b]furan-3-carboxamides and found that certain derivatives inhibited the growth of tumor cell lines at low concentrations. These findings suggest potential applications in cancer therapy (Tikhomirov et al., 2018).

properties

IUPAC Name

N-(1-hydroxybutan-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOGLYJDOSXQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Hydroxy-2-butyl)furan-2-carboxamide

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